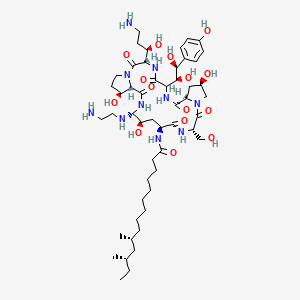

CaspofunginImpurityA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Caspofungin Impurity A involves several steps, starting from the fermentation of the fungus Glarea lozoyensis to produce the fermentation product pneumocandin B0. This product undergoes solid-liquid separation, leaching, adsorption, desorption, concentration, and drying to obtain a crude product. The crude product is then subjected to a series of synthetic steps and purification processes to yield Caspofungin Impurity A .

Análisis De Reacciones Químicas

Caspofungin Impurity A undergoes various chemical reactions, including hydrolysis, N-acetylation, and chemical degradation. These reactions are typically carried out under specific conditions using common reagents such as acetic acid, acetonitrile, and phosphoric acid buffer . The major products formed from these reactions include inactive metabolites that are excreted via urine and the biliary system .

Aplicaciones Científicas De Investigación

Caspofungin Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in the development and quality control of antifungal drugs. Additionally, it is employed in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Caspofungin and its impurities . The compound also plays a role in studying the mechanisms of drug resistance in fungal pathogens and developing new therapeutic strategies for managing invasive fungal infections .

Mecanismo De Acción

Caspofungin Impurity A exerts its effects by inhibiting the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-1,3-D-glucan synthase . The disruption of β-1,3-D-glucan synthesis leads to osmotic stress, lysis, and death of the fungal cells . Additionally, Caspofungin Impurity A has been shown to induce conformational changes and intracellular accumulation, resulting in increased reactive oxygen species production .

Comparación Con Compuestos Similares

Caspofungin Impurity A is unique compared to other similar compounds due to its specific structural modifications and mechanism of action. Similar compounds include other echinocandins such as Micafungin and Anidulafungin, which also inhibit β-1,3-D-glucan synthesis but differ in their chemical structures and pharmacokinetic properties . Caspofungin Impurity A’s distinctiveness lies in its specific interactions with fungal cell wall components and its role in studying drug resistance mechanisms .

Propiedades

Fórmula molecular |

C51H86N10O15 |

|---|---|

Peso molecular |

1079.3 g/mol |

Nombre IUPAC |

(10R,12S)-N-[(3S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41?,42-,43-,44-,45+/m0/s1 |

Clave InChI |

GINOBWNPZWJLMW-DEPQURHLSA-N |

SMILES isomérico |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

SMILES canónico |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)

![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)

![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)

![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)

![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)